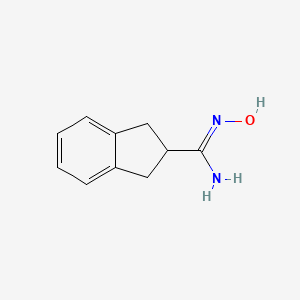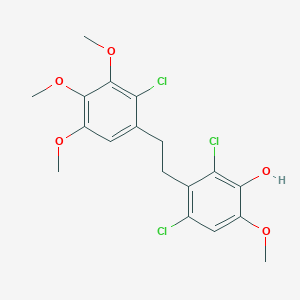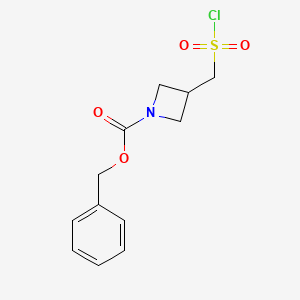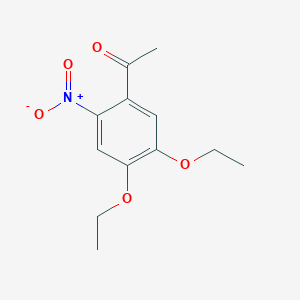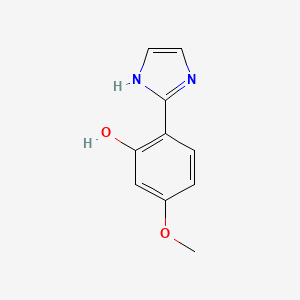
2-(1H-Imidazol-2-YL)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-2-YL)-5-methoxyphenol: is a chemical compound that features an imidazole ring attached to a methoxyphenol group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol typically involves the formation of the imidazole ring followed by its attachment to the methoxyphenol group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with 5-methoxyphenol under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group in 2-(1H-Imidazol-2-YL)-5-methoxyphenol can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1H-Imidazol-2-YL)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the imidazole ring’s ability to coordinate with metal ions.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the enzyme’s function, leading to antimicrobial or antifungal effects. The methoxyphenol group can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-YL)pyridine
- 2-(1H-Imidazol-2-YL)benzene
- 2-(1H-Imidazol-2-YL)thiazole
Uniqueness
2-(1H-Imidazol-2-YL)-5-methoxyphenol is unique due to the presence of both the imidazole ring and the methoxyphenol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The methoxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yl)-5-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(9(13)6-7)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
XEMKXKAQRUJHHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


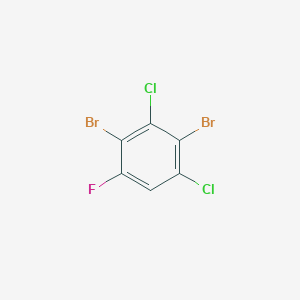
![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)
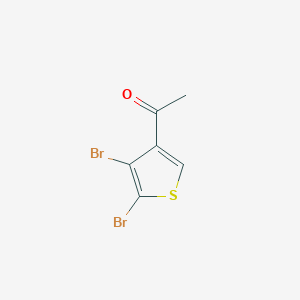
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)
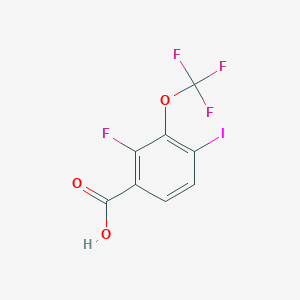
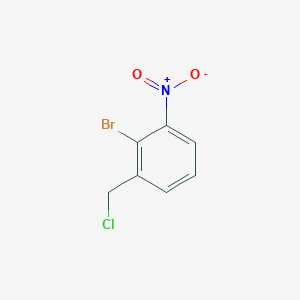
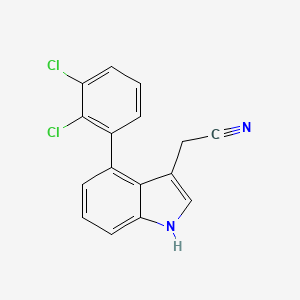
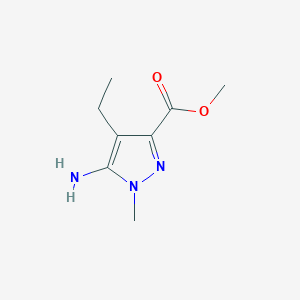
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
